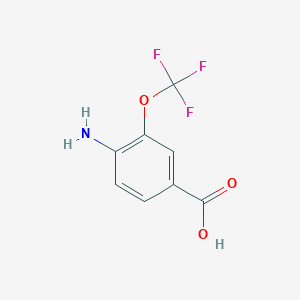

4-amino-3-(trifluoromethoxy)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJFWBNYFTWBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371040 | |

| Record name | 4-amino-3-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-22-5 | |

| Record name | 4-Amino-3-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-3-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-(TRIFLUOROMETHOXY)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic properties and metabolic stability. 4-amino-3-(trifluoromethoxy)benzoic acid, a trifluoromethoxylated aniline derivative, has emerged as a valuable building block in the synthesis of complex pharmaceutical agents.[1][2][3][4] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 175278-22-5 | [3][5] |

| Molecular Formula | C8H6F3NO3 | [5] |

| Molecular Weight | 221.13 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 175-179 °C | [5] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol | [5] |

| Density | 1.50 g/cm³ | [5] |

Table 2: Spectroscopic Data of Analogous Compounds

No publicly available experimental spectroscopic data for this compound was found. The data presented below is for structurally related compounds and should be used for reference purposes.

| Data Type | Analogous Compound | Observed Data | Source(s) |

| ¹H NMR | 4-amino-3-(trifluoromethyl)benzoic acid | Spectra available in public databases. | [6] |

| ¹³C NMR | 3-(trifluoromethyl)benzoic acid | δ 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 ppm (in DMSO-d6) | [3] |

| IR (ATR) | 4-amino-3-(trifluoromethyl)benzoic acid | Spectra available in public databases. | [7] |

| Mass Spec (EI) | 4-(trifluoromethoxy)benzoic acid | Major peaks (m/z): 206 (M+), 189, 161, 133, 107, 95, 75. | [5] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing with the nitration of 3-(trifluoromethoxy)benzoic acid, followed by the reduction of the resulting nitro-intermediate.

Step 1: Nitration of 3-(trifluoromethoxy)benzoic acid

The initial step involves the electrophilic aromatic substitution of 3-(trifluoromethoxy)benzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The trifluoromethoxy group is a meta-director, while the carboxylic acid group is also a meta-director. However, the position para to the activating amino group in the final product necessitates the nitration to occur at the 4-position of the starting material.

Representative Experimental Protocol (based on analogous nitration of fluorinated benzoic acids): [8][9][10][11]

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 3-(trifluoromethoxy)benzoic acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of 3-(trifluoromethoxy)benzoic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product, 4-nitro-3-(trifluoromethoxy)benzoic acid, by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 4-nitro-3-(trifluoromethoxy)benzoic acid

The final step is the reduction of the nitro group of 4-nitro-3-(trifluoromethoxy)benzoic acid to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[6][12][13][14]

Representative Experimental Protocol (based on analogous nitro group reductions): [12][14]

-

Dissolve 4-nitro-3-(trifluoromethoxy)benzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Chemical Reactivity and the Influence of the Trifluoromethoxy Group

The trifluoromethoxy group significantly influences the chemical properties of the benzoic acid scaffold. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid and modulates the nucleophilicity of the amino group. This unique electronic profile is advantageous in drug design, as it can improve metabolic stability and binding affinity to biological targets.[1][2]

Application in Drug Discovery: A Case Study of TAK1 Inhibitors

A significant application of this compound and its analogs is in the synthesis of kinase inhibitors for the treatment of inflammatory diseases and cancer. One such target is the Transforming growth factor-β-activated kinase 1 (TAK1).[15] TAK1 is a key signaling protein involved in inflammatory responses, and its inhibition is a promising therapeutic strategy.

The general structure of certain TAK1 inhibitors features a substituted benzimidazole or benzothiazole core, where the this compound moiety can be incorporated to modulate the inhibitor's properties.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a skin and eye irritant and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifluoromethoxy group imparts desirable properties that can lead to the development of drug candidates with improved efficacy and pharmacokinetic profiles. The synthetic route, while requiring careful control of reaction conditions, is based on well-established chemical transformations. As the demand for novel therapeutics continues to grow, the importance of strategically functionalized intermediates like this compound in drug discovery programs is set to increase.

References

- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (n.d.).

- The Role of this compound in Drug Discovery. (2025, October 13).

- Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. (n.d.).

- This compound. (n.d.).

- 4 - Supporting Information. (n.d.).

- Exploring this compound: Properties and Applications. (n.d.).

- A view of 4-nitro-3-(trifluoromethyl)benzoic acid (II) with the... - ResearchGate. (n.d.).

- 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem. (n.d.).

- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25).

- FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. (n.d.).

- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.).

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed. (2018, November 30).

- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.).

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.).

- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).

- Nitration Of Benzoic Acid - Profnit. (n.d.).

- Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (n.d.).

- Catalytic hydrogenation of 4‐nitrostyrolene. a) Schematic routes of NS... - ResearchGate. (n.d.).

- US10207998B2 - Substituted benzimidazole and substituted benzothiazole inhibitors of transforming growth factor-β kinase and methods of use thereof - Google Patents. (n.d.).

- Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office - Googleapis.com. (1987, May 13).

- US10059714B2 - Protein kinase B inhibitors - Google Patents. (n.d.).

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.).

- WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents. (n.d.).

- US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents. (n.d.).

- US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 7. 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. sga.profnit.org.br [sga.profnit.org.br]

- 11. prepchem.com [prepchem.com]

- 12. almacgroup.com [almacgroup.com]

- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US10207998B2 - Substituted benzimidazole and substituted benzothiazole inhibitors of transforming growth factor-β kinase and methods of use thereof - Google Patents [patents.google.com]

molecular structure of 4-amino-3-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzoic Acid: Molecular Structure, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate molecular properties. This compound (CAS No: 175278-22-5) stands out as a pivotal building block that harnesses the power of this functional group.[1][2] This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][3]

Part 1: Molecular Architecture and Physicochemical Profile

The structural foundation of this compound is a disubstituted benzoic acid core. The molecule features an amine (-NH2) group and a trifluoromethoxy (-OCF3) group positioned on the aromatic ring, influencing its chemical reactivity and biological interactions.

Caption: 2D structure of this compound.

Key Identifiers and Properties

The compound's physical and chemical characteristics are crucial for its application in synthesis and formulation. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175278-22-5 | [3][4][5][6] |

| Molecular Formula | C₈H₆F₃NO₃ | [3][4][5][6] |

| Molecular Weight | 221.13 g/mol | [1][3] |

| IUPAC Name | This compound | [4][5] |

| Appearance | Off-white to light yellow powder/solid | [3] |

| Melting Point | 168-179 °C | [1][3][7] |

| Boiling Point | ~303.2 °C | [1] |

| Density | ~1.5 g/cm³ | [1][3] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [3] |

| Purity | Typically ≥97% | [3][4] |

Part 2: The Trifluoromethoxy Group - A Keystone for Drug Design

The trifluoromethoxy (-OCF3) group is not merely a structural component; it is a strategic tool for optimizing the pharmacokinetic profile of drug candidates. Its influence stems from a unique combination of electronic and physical properties.

-

Enhanced Lipophilicity : The -OCF3 group is highly lipophilic, significantly more so than a methoxy (-OCH3) group. This property can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution in the body.

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the -OCF3 group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This stability can extend the biological half-life of a drug, reducing the required dosing frequency.

-

Potent Electron-Withdrawing Effect : The -OCF3 group acts as a strong electron-withdrawing substituent through a long-range inductive effect.[8][9] This electronic influence can modulate the pKa of nearby functional groups and alter the molecule's binding affinity to its biological target, which is a critical factor for optimizing therapeutic activity.

Caption: Impact of the -OCF3 group on drug design logic.

Part 3: Synthesis and Structural Characterization

The synthesis of this compound requires a multi-step approach that carefully introduces the required functional groups onto the aromatic ring. The following protocol describes a representative and validated pathway for this class of compounds.

Representative Synthesis Workflow

A common strategy involves starting with a precursor already containing the trifluoromethoxy group, followed by functional group interconversions. This ensures the sensitive -OCF3 group is incorporated early and preserved throughout the synthesis.

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Reduction of Nitro Group (Step 3)

This final step is critical for installing the amine functionality. The reduction of an aromatic nitro group is a well-established and reliable transformation.

-

System Setup : A hydrogenation vessel is charged with 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition : A catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%) is carefully added to the mixture.

-

Causality: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups, offering high yields and clean conversions. It is easily removed by filtration post-reaction.

-

-

Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up : Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite.

-

Validation: The complete removal of the palladium catalyst is crucial to prevent contamination of the final product. Celite provides a fine filtration medium that effectively traps the solid catalyst particles.

-

-

Isolation : The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.[3]

Spectroscopic Characterization Profile

The definitive identification of this compound relies on a combination of spectroscopic methods. Based on its structure, the following spectral features are expected:

-

¹H NMR : The spectrum would show distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the ring would appear as a complex multiplet system due to their coupling and the electronic effects of the three different substituents. The amine (-NH₂) and carboxylic acid (-COOH) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the functional groups present.[10]

-

A very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10][11]

-

Two sharp peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric N-H stretching of the primary amine.

-

A strong, sharp absorption band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.[10][11]

-

Strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region, characteristic of the -OCF₃ group.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 221.13). Common fragmentation patterns would include the loss of -OH (M-17) and -COOH (M-45).

Part 4: Applications in Medicinal Chemistry

This compound is primarily utilized as a high-value intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, provides synthetic handles for a wide array of chemical transformations.

-

Scaffold for Library Synthesis : The amino group can be readily acylated, alkylated, or used in diazotization reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.[2] This versatility allows for its incorporation into diverse molecular scaffolds to generate libraries of compounds for high-throughput screening.

-

Bioisosteric Replacement : The trifluoromethoxy group can serve as a bioisostere for other functionalities, like a methoxy group, to fine-tune a lead compound's properties without drastically altering its core structure.

-

Development of Novel Therapeutics : The unique properties imparted by the -OCF3 group make this building block attractive for developing novel drugs in areas such as oncology, infectious diseases, and inflammatory conditions, where improving metabolic stability and cell permeability is a key objective.[1] The strategic placement of fluorine-containing amino acids and their derivatives is a rapidly growing area in drug development.[12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery and development. Its molecular structure, characterized by the strategic placement of amino, carboxylic acid, and trifluoromethoxy groups, offers a powerful combination of synthetic versatility and property-enhancing capabilities. The trifluoromethoxy moiety, in particular, provides a reliable method for improving lipophilicity and metabolic stability—two critical parameters in the optimization of drug candidates. As researchers continue to push the boundaries of molecular design, the demand for sophisticated and highly functionalized building blocks like this compound will undoubtedly continue to grow.

References

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of this compound in Drug Discovery. (2025, October 13). LinkedIn.

- Schlosser, M., & Michel, D. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799–804.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). Oakwood Chemical.

- Key Intermediate: this compound for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Amo, J. C., & Carbajo, R. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(12), 2827.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2002). ResearchGate.

- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- Mykhailiuk, P. K. (2015). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 7(9), 1147-1163.

- 4-Aminobenzoic acid. (n.d.). NIST WebBook.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound [oakwoodchemical.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

4-amino-3-(trifluoromethoxy)benzoic acid IUPAC name

An In-depth Technical Guide to 4-amino-3-(trifluoromethoxy)benzoic acid

Executive Summary

This compound, identified by its IUPAC name and CAS number 175278-22-5, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its unique molecular architecture, featuring a carboxylic acid, an amino group, and a trifluoromethoxy moiety on a benzene ring, renders it a versatile building block for the synthesis of complex molecules.[2] The trifluoromethoxy group, in particular, is a critical pharmacophore in modern drug design, known for its ability to enhance key pharmacokinetic properties such as metabolic stability and cell membrane permeability.[1][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway, applications in drug discovery, and essential safety protocols for laboratory handling.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in research and development.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

-

IUPAC Name: this compound

-

CAS Number: 175278-22-5[4]

-

Molecular Formula: C₈H₆F₃NO₃[4]

-

Synonyms: 3-(trifluoromethoxy)-4-aminobenzoic acid, Benzoic acid, 4-amino-3-(trifluoromethoxy)-[5][6]

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties are summarized below, providing critical data for experimental design and process development.

| Property | Value | Source |

| Molecular Weight | 221.13 g/mol | [1][6] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 168-169 °C | [1] |

| Boiling Point | ~303.2 °C (at 760 mmHg) | [1] |

| Density | 1.528 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO and methanol | [6] |

| Purity | ≥98-99% (typical) | [1][2] |

The Trifluoromethoxy Group: A Keystone in Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone strategy in modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a lead compound.[3]

-

Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than its methoxy (-OCH₃) analog. This property can improve a drug's ability to cross cellular membranes, potentially leading to better absorption, distribution, and oral bioavailability.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450, which can extend the drug's half-life and reduce dosing frequency.[3][7]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF₃ moiety can alter the electronic distribution within the aromatic ring. This can fine-tune the acidity of the carboxylic acid and the basicity of the amino group, potentially influencing the molecule's binding affinity to its biological target.[3]

Caption: Impact of the trifluoromethoxy group on drug properties.

Proposed Synthesis Protocol

While multiple proprietary methods exist for the industrial production of this compound, a plausible and scalable laboratory synthesis can be proposed. The following protocol is a representative example based on established organic chemistry principles, starting from a commercially available precursor.

Objective: To synthesize this compound from a suitable starting material.

Reaction Scheme: A common strategy involves the nitration of a trifluoromethoxy-substituted benzoic acid, followed by the reduction of the nitro group to an amine.

Sources

synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to the Synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid: A Key Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a pivotal building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and target-binding affinity. This document details the prevalent synthetic strategy, which centers on the chemoselective reduction of 4-nitro-3-(trifluoromethoxy)benzoic acid. We will explore the mechanistic rationale behind the chosen methodology, provide a detailed, field-proven experimental protocol for catalytic hydrogenation, and present expected analytical data for the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

The Strategic Importance of the Trifluoromethoxy Moiety in Drug Design

The practice of incorporating fluorine into drug molecules is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical properties of a lead compound. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a uniquely advantageous substituent.[1] When appended to an aromatic scaffold, such as in this compound, the -OCF3 group imparts several desirable characteristics:

-

Enhanced Lipophilicity : The -OCF3 group is highly lipophilic, which can substantially improve a drug's ability to cross cellular membranes. This often translates to better absorption, distribution, and overall bioavailability.[1]

-

Increased Metabolic Stability : The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This resistance can extend the half-life of a drug, potentially reducing dosing frequency.[1]

-

Modulation of Electronic Properties and Conformation : As an electron-withdrawing group, the -OCF3 moiety can alter the electronic landscape of a molecule, influencing its binding affinity to biological targets.[1] Furthermore, due to steric and hyperconjugative effects, the -OCF3 group typically orients itself orthogonally to the plane of an attached aromatic ring, which can enforce a specific three-dimensional conformation that may be crucial for optimal target engagement.[2]

The target molecule, this compound, is a trifunctional building block, presenting an amino group, a carboxylic acid, and the strategic -OCF3 group. This arrangement allows for diverse chemical modifications, making it an invaluable intermediate for constructing complex drug candidates.[3][4]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and industrially viable approach to synthesizing this compound involves the selective reduction of a corresponding nitro-analogue. The retrosynthetic analysis is straightforward, disconnecting the C-N bond of the amine to reveal the nitro group, a common precursor for aromatic amines.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is predicated on the availability of the starting material, 4-nitro-3-(trifluoromethoxy)benzoic acid, and the efficiency of the nitro-to-amine reduction. Catalytic hydrogenation is the premier choice for this transformation in an industrial and laboratory setting due to its high chemoselectivity, operational simplicity, and the generation of water as the only byproduct, leading to cleaner reaction profiles and simpler product isolation.

Preferred Synthetic Pathway: Catalytic Hydrogenation

The reduction of the aromatic nitro group in 4-nitro-3-(trifluoromethoxy)benzoic acid to the corresponding amine is efficiently achieved via catalytic hydrogenation. This method offers significant advantages over older techniques like metal-acid reductions (e.g., Sn/HCl), which generate large amounts of metallic waste and often require harsh conditions.

Principle and Rationale

Catalytic hydrogenation employs a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon (Pd/C), to facilitate the reaction between molecular hydrogen (H₂) and the nitro group.

Causality behind Experimental Choices:

-

Catalyst Selection : Palladium on carbon (Pd/C) is highly active and selective for the reduction of nitro groups.[5] It demonstrates excellent efficiency without promoting the reduction of the benzoic acid moiety or the aromatic ring under controlled conditions.

-

Reaction Solvent : The reaction is often performed in an aqueous basic solution. The starting material, a carboxylic acid, is first neutralized with a base like sodium hydroxide to form its sodium salt. This salt exhibits significantly higher solubility in aqueous media, which is crucial for achieving an efficient reaction rate in the heterogeneous catalytic system. A patent describing the reduction of 4-nitrobenzoic acid highlights this technique for achieving high yields.[6]

-

Hydrogen Pressure & Temperature : The reaction is typically run under a positive pressure of hydrogen (2-4 MPa) and at a moderately elevated temperature (60-70°C) to ensure a reasonable reaction rate.[6] These conditions are sufficient to reduce the nitro group efficiently while minimizing the risk of side reactions.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of analogous nitrobenzoic acids.[6]

Step 1: Preparation of the Substrate Solution

-

To a suitable high-pressure reactor (autoclave), add 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Add a solution of sodium hydroxide (1.0-1.1 eq) in deionized water to form the corresponding sodium salt solution. The volume of water should be sufficient to fully dissolve the salt (approx. 4-5 mL per gram of starting material).

-

Stir the mixture until complete dissolution is observed.

Step 2: Catalytic Hydrogenation

-

To the resulting solution, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2% by weight relative to the starting nitro-compound).

-

Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2-4 MPa.

-

Begin vigorous stirring and heat the reaction mixture to 60-70°C.

-

Maintain the reaction at this temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 2-4 hours).

Step 3: Work-up and Product Isolation

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of deionized water.

-

Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

-

Slowly acidify the solution by adding 2N hydrochloric acid (HCl) dropwise with stirring. The product will precipitate as a solid as the pH approaches 3-4.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the product under vacuum at 50-60°C to a constant weight.

Data and Characterization

The successful should be confirmed through standard analytical techniques.

Table 1: Expected Product Specifications

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | >98%[7][8] |

| Yield | >95%[6] |

| Melting Point | 168-179°C[3][7] |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.14 g/mol [8] |

Characterization Methods:

-

¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the -OCF₃ group.

-

FTIR Spectroscopy: To observe the appearance of N-H stretching bands (amine) and the disappearance of N-O stretching bands (nitro).

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthetic process.

Caption: Step-by-step workflow for the synthesis.

Alternative Reduction Methodologies

While catalytic hydrogenation is the preferred method, other techniques can achieve the reduction of aromatic nitro groups.

-

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as hydrazine or formic acid derivatives, in the presence of a catalyst (like Pd/C or Raney Nickel).[9] It avoids the need for high-pressure hydrogen gas, making it more accessible in some laboratory settings. However, it may require higher temperatures and can introduce additional impurities from the hydrogen donor.

-

Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in strong acid (e.g., HCl) are effective but are environmentally unfavorable due to the generation of large quantities of metallic waste that require treatment.[10] The strongly acidic conditions may also not be suitable for sensitive substrates.

For the , the high efficiency, clean profile, and scalability of catalytic hydrogenation make it the superior and most trustworthy method.

Safety and Handling

-

Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be conducted in a well-ventilated area (fume hood) using a properly rated and maintained pressure reactor. Ensure all fittings are secure and leak-tested.

-

Palladium on Carbon : The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. It is best handled as a water-wet paste.

-

Reagents : Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling all chemicals. This compound may cause skin and eye irritation.[11]

Conclusion

The is most effectively and reliably achieved through the catalytic hydrogenation of its nitro precursor, 4-nitro-3-(trifluoromethoxy)benzoic acid. This approach is high-yielding, chemoselective, and environmentally cleaner than alternative methods. The resulting compound is a highly valuable and versatile intermediate, providing a gateway for medicinal chemists to introduce the beneficial trifluoromethoxy group into novel therapeutic agents, thereby enhancing their pharmacological profiles.

References

- Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. INIS-IAEA.

- Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central (PMC).

- The Role of this compound in Drug Discovery.

- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed.

- Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. OSTI.gov.

- Exploring this compound: Properties and Applications.

- Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate.

- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

- A new reagent for selective reduction of nitro group.

- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Royal Society of Chemistry.

- Key Intermediate: this compound for Synthesis.

- This compound.

- Reduction of nitrobenzoic acid. Google Patents.

- Trifluoromethylation. Wikipedia.

- Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. PrepChem.com.

- This compound. Oakwood Chemical.

- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.

- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Google Patents.

- Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.

- Synthesis techniques of 4-amino benzoic acid. J-GLOBAL.

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts (Journal Article) | ETDEWEB [osti.gov]

- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 8. This compound [oakwoodchemical.com]

- 9. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

physical and chemical properties of 4-amino-3-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 175278-22-5), a key building block in the synthesis of novel pharmaceuticals and advanced materials.[2] Its trifunctional nature, featuring an amino group, a carboxylic acid, and a trifluoromethoxy substituent, offers a versatile platform for a multitude of chemical transformations.[3][4]

The presence of the trifluoromethoxy group can enhance lipophilicity, improve metabolic stability, and influence the binding affinity of a drug candidate to its biological target.[1] These advantageous properties make this compound a valuable intermediate for researchers and drug development professionals seeking to optimize lead compounds and accelerate the discovery of new therapeutics.[1][2]

Physicochemical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[5][6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 175278-22-5 | [2][5][6][7][8] |

| Molecular Formula | C₈H₆F₃NO₃ | [5][6][7][8] |

| Molecular Weight | 221.13 g/mol | [2][5] |

| Melting Point | 86-89 °C, 168-169 °C, 170.5-176.5 °C, 171-173 °C, 175-179 °C | [2][5][6][9] |

| Boiling Point | ~303.2 °C | [2] |

| Density | 1.50 g/cm³, 1.528 g/cm³ | [2][5] |

| Appearance | White to off-white crystalline powder, Cream powder | [5][6] |

| Solubility | Slightly soluble in water; Soluble in DMSO and methanol | [5] |

| Purity | ≥98%, ≥99.0% | [2][5] |

Note: The reported melting point varies across different sources, which may be attributed to different analytical methods or purities.

Structural Information

Caption: 2D Structure of this compound

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to its reactive functional groups.[2][5] The amino (-NH₂) and carboxylic acid (-COOH) groups allow for a wide range of chemical modifications, such as acylation, alkylation, esterification, and amidation.[4] The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.[3]

A common synthetic approach to this compound involves multiple steps, often starting with a precursor that already contains the trifluoromethoxy group and the benzoic acid core. The synthesis then focuses on the strategic introduction of the amino group.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Applications in Drug Discovery

The unique properties imparted by the trifluoromethoxy group make this compound a highly sought-after building block in drug discovery. Its incorporation into drug candidates can lead to:

-

Enhanced Lipophilicity: The -OCF₃ group is more lipophilic than a methoxy (-OCH₃) group, which can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.[1]

-

Increased Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, which can result in a longer drug half-life.[1]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of a molecule, potentially fine-tuning its binding to a biological target.[1]

These attributes are critical for medicinal chemists aiming to develop novel therapeutics in areas such as oncology, and for creating anti-inflammatory and antimicrobial agents.[2]

Experimental Protocols

General Handling and Storage

Safety Precautions: Handle this compound in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[5][9] Although not classified as flammable, minimize inhalation of the powder.[5][9]

Storage Conditions: Store the compound in a tightly closed container in a cool, dry place, protected from light and moisture.[5] Recommended storage temperature is typically between 2-8°C.[5][9]

Characterization Techniques

1. Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

-

Place a small, finely powdered sample of this compound into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

-

Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic protons, the amino group, and the trifluoromethoxy group, and to verify the overall structure.

3. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare a sample solution of the compound to be analyzed.

-

Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Develop a suitable gradient or isocratic elution method.

-

Compare the retention time of the main peak in the sample chromatogram with that of the standard.

-

Calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks.

Safety and Handling

This compound is classified as an irritant.[9] It may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

First Aid Measures:

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, national, and international regulations.[10]

Conclusion

This compound is a key building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the advantageous properties conferred by the trifluoromethoxy moiety make it a valuable tool for the synthesis of novel compounds with enhanced biological activity and improved physicochemical properties. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- This compound. (n.d.).

- Exploring this compound: Properties and Applications. (n.d.).

- This compound. (n.d.). Oakwood Chemical.

- 4-amino-3-(trifluoromethyl)benzoic acid. (n.d.). ChemUniverse.

- The Role of this compound in Drug Discovery. (2025, October 13).

- Understanding the Properties of this compound (CAS 175278-22-5). (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Amino-3-(trifluoromethyl)benzoic acid. (n.d.). PubChem.

- MSDS of 4-Amino-3-trifluoromethoxybenzoic acid. (2010, November 11). Capot Chemical.

- Key Intermediate: this compound for Synthesis. (n.d.).

- 4-Amino-2-fluoro-3-(trifluoromethoxy)benzoic acid. (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound [oakwoodchemical.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

trifluoromethoxy group effects on benzoic acid

An In-depth Technical Guide to the Effects of the Trifluoromethoxy Group on Benzoic Acid

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (-OCF₃) group offers a unique and powerful combination of electronic, lipophilic, and metabolic characteristics. This guide provides an in-depth analysis of the profound effects of the trifluoromethoxy substituent on the benzoic acid scaffold, a common structural motif in pharmaceuticals. We will explore the causality behind its influence on acidity, lipophilicity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Trifluoromethoxy Group: A Substituent of Strategic Importance

The trifluoromethoxy (-OCF₃) group is often considered a bioisostere of the methoxy (-OCH₃) or even hydroxyl (-OH) groups, but its properties are far from analogous. Its utility stems from a unique interplay of strong inductive electron withdrawal and weak resonance donation, coupled with high lipophilicity and exceptional metabolic stability.

-

Electronic Profile : The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I) along the C-O bond. Unlike the trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ group can participate in resonance, donating electron density to the aromatic ring (+M).[1] However, this resonance effect is significantly weaker than that of a methoxy group, and the overall electronic character is dominated by strong, long-range electron withdrawal.[2]

-

Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity parameter (π) of +1.04. This property is critical for modulating a molecule's ability to cross biological membranes.[3]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength, combined with the electron-withdrawing effect of the fluorine atoms, makes the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy-containing compounds.[4]

Modulating the Physicochemical Properties of Benzoic Acid

The introduction of a trifluoromethoxy group onto a benzoic acid ring fundamentally alters its core physicochemical properties. These changes can be quantified and are critical for predicting a molecule's behavior in a biological system.

Impact on Acidity (pKa)

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, leading to a weaker acid (higher pKa).[5][6]

The trifluoromethoxy group, being a potent electron-withdrawing substituent, significantly increases the acidity of benzoic acid. This can be predicted using Hammett substituent constants (σ), which quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that increases acidity.

| Compound | Substituent (para) | Hammett Constant (σp) | pKa (experimental/predicted) | Acidity vs. Benzoic Acid |

| Benzoic Acid | -H | 0.00 | ~4.20[7] | Baseline |

| 4-Methoxybenzoic Acid | -OCH₃ | -0.27 | 4.47[8] | Weaker |

| 4-(Trifluoromethoxy)benzoic Acid | -OCF₃ | +0.36 | ~3.7-3.9 (estimated) | Stronger |

| 4-(Trifluoromethyl)benzoic Acid | -CF₃ | +0.53 | 3.69 - 4.05[9] | Strongest |

Note: The pKa for 4-(trifluoromethoxy)benzoic acid is estimated based on its Hammett constant relative to the other compounds. The range for the -CF₃ derivative reflects variability in reported predicted and experimental values.

The following diagram illustrates how the electron-withdrawing nature of the -OCF₃ group stabilizes the benzoate anion, thereby increasing the acidity of the parent acid.

Impact on Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption, distribution, and membrane permeability.[10] The trifluoromethoxy group is known to substantially increase lipophilicity.

| Compound | Substituent (para) | LogP (predicted) | Lipophilicity vs. Benzoic Acid |

| Benzoic Acid | -H | 1.87[7] | Baseline |

| 4-Methoxybenzoic Acid | -OCH₃ | 1.63[7] | Lower |

| 4-(Trifluoromethoxy)benzoic Acid | -OCF₃ | ~2.9 (estimated) | Significantly Higher |

| 4-(Trifluoromethyl)benzoic Acid | -CF₃ | 2.56 | Higher |

Note: The LogP for 4-(trifluoromethoxy)benzoic acid is estimated based on the high Hansch π value of +1.04 for the -OCF₃ group, which is added to the base LogP of benzoic acid.

An increase in LogP can enhance a compound's ability to cross cell membranes, but an excessively high LogP can lead to poor aqueous solubility and increased non-specific binding. The -OCF₃ group provides a powerful tool for optimizing this balance.[4]

Enhancement of Metabolic Stability

A major advantage of the trifluoromethoxy group over the methoxy group is its pronounced resistance to oxidative metabolism.[3] Cytochrome P450 (CYP) enzymes frequently metabolize methoxy groups via O-demethylation. The -OCF₃ group effectively blocks this metabolic pathway.[4]

Causality for Increased Stability:

-

High C-F Bond Strength : The carbon-fluorine bond has a very high dissociation energy, making it resistant to enzymatic cleavage.[4]

-

Reduced Electron Density : The electron-withdrawing fluorine atoms decrease electron density on the oxygen atom, making it less susceptible to oxidation.

-

Steric Hindrance : The bulkier -OCF₃ group can sterically hinder the approach of metabolic enzymes compared to a methoxy group.

Experimental Protocols

To ensure scientific integrity, the physicochemical properties described must be validated through robust experimental methods.

Protocol: Determination of Metabolic Stability via In Vitro Microsomal Assay

This protocol provides a standardized workflow to assess a compound's susceptibility to metabolism by liver enzymes.

-

Objective : To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

-

Materials :

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard).

-

96-well incubation plate and analytical plate.

-

LC-MS/MS system for analysis.

-

-

Methodology :

-

Preparation : Prepare working solutions of the test compound (e.g., 100 µM in buffer). Thaw liver microsomes on ice. Prepare the NADPH regenerating system solution in phosphate buffer.

-

Incubation Setup : Add the liver microsome solution to the wells of the 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

Sample Processing : Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a clean analytical plate.

-

Analysis : Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life as t₁/₂ = 0.693 / k.

-

Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method

-

Objective : To determine the n-octanol/water partition coefficient (LogP) of a compound.

-

Methodology :

-

Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as: LogP = log₁₀ ([Compound]octanol / [Compound]water).

-

Synthetic Strategies

The synthesis of trifluoromethoxy-substituted benzoic acids typically involves the introduction of the -OCF₃ group onto a pre-functionalized benzene ring. While numerous methods exist, a common strategy involves the transformation of a phenol or a related derivative.

Various reagents can achieve the trifluoromethoxylation of phenols, including older methods using carbon tetrachloride and hydrogen fluoride, or more modern reagents that act as electrophilic or nucleophilic -OCF₃ sources. The choice of method depends on substrate compatibility and safety considerations.

Conclusion and Field Perspective

The trifluoromethoxy group is a powerful tool in the arsenal of the medicinal chemist. When applied to the benzoic acid scaffold, it imparts a predictable and advantageous set of properties:

-

Increased Acidity : Enhances interactions with targets where an acidic proton is key and can modulate solubility at physiological pH.

-

Enhanced Lipophilicity : Improves membrane permeability and can increase binding affinity through hydrophobic interactions.

-

Superior Metabolic Stability : Blocks a common site of metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

By understanding the fundamental principles behind these effects, drug development professionals can rationally design molecules with improved efficacy, safety, and "drug-like" properties. The trifluoromethoxy group is not merely a substitution; it is a strategic modification that can fundamentally transform a lead compound into a viable drug candidate.

References

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Wikipedia. (n.d.). Benzoic acid.

- Stenutz, R. (n.d.). Hammett substituent constants.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.

- Unknown Source. (n.d.). Table 20.

- Schlosser, M., et al. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link]

- ResearchGate. (n.d.). Hammett Substituent Constants.

- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.

- Human Metabolome Database. (2021, September 10). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315).

- Unknown Source. (n.d.).

- Novás, M., & Matos, M. J. (2025).

- Wikipedia. (n.d.). Hammett equation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.

- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

- Wikipedia. (n.d.). p-Anisic acid.

- ResearchGate. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength | Request PDF.

- Fengchen. (n.d.). 4-(Trifluoromethyl)Benzonic Acid BP EP USP CAS 455-24-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.

- Merck Index. (n.d.). Benzoic Acid.

- NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid.

- FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587).

- PubChem. (n.d.). 4-Methoxybenzoic Acid.

- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.

- ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.

- PubChem. (n.d.). 4-(Trifluoromethoxy)benzoic acid.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.

Sources

- 1. 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | C8HF7O2 | CID 2776796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]

- 4. web.viu.ca [web.viu.ca]

- 5. Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB [foodb.ca]

- 6. Hammett substituent constants [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

A Comprehensive Spectroscopic and Physicochemical Analysis of 4-Amino-3-(trifluoromethoxy)benzoic Acid: A Guide for Pharmaceutical Development

Abstract: This technical guide provides an in-depth analysis of the spectroscopic and physicochemical properties of 4-amino-3-(trifluoromethoxy)benzoic acid (CAS No: 175278-22-5), a pivotal intermediate in modern drug discovery. The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a key strategy for enhancing pharmacokinetic profiles, including metabolic stability and bioavailability.[1][2] This document serves as a critical resource for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights into the structural characterization of this valuable compound.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The design of novel therapeutic agents frequently involves the use of highly functionalized building blocks that impart desirable properties to the final active pharmaceutical ingredient (API). This compound is a prime example of such a building block, offering a unique combination of reactive functional groups: a primary amine, a carboxylic acid, and an electron-withdrawing trifluoromethoxy group on an aromatic core.

The trifluoromethoxy group is particularly significant in drug design. It is known to enhance key drug-like properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] As a versatile intermediate, this compound allows for a multitude of synthetic transformations, making it a valuable starting material for creating complex molecules in pharmaceutical and agrochemical research.[3]

This guide provides a comprehensive characterization of the molecule, detailing the methodologies for acquiring and interpreting its spectroscopic data. By establishing a validated analytical baseline, researchers can ensure the identity, purity, and quality of this intermediate, which is fundamental for reproducible synthetic outcomes and regulatory compliance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective application in synthesis and formulation. This compound is typically supplied as a white to off-white crystalline solid.[3] Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175278-22-5 | [3][4] |

| Molecular Formula | C₈H₆F₃NO₃ | [3][5] |

| Molecular Weight | 221.14 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 171 - 173 °C | [6] |

| Note: A range of 168-179°C is reported across suppliers, likely due to variances in purity or crystalline form. | [4] | |

| Solubility | Slightly soluble in water; Soluble in DMSO and methanol | [3] |

| Purity | Typically >98% | [3] |

Expertise & Experience Insight: The observed variance in melting point is a critical parameter for quality control. A broad melting range can indicate the presence of impurities. It is crucial for laboratories to establish their own melting point standard using a highly purified sample for incoming material verification.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Application: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Absorption of infrared radiation excites molecular vibrations (stretching, bending) at specific frequencies, creating a unique spectral fingerprint.[8] For a pharmaceutical intermediate like this compound, IR spectroscopy serves as an essential quality control check to confirm the presence of key functional groups and the absence of starting material residues.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a standard method for analyzing a solid powder sample, which requires minimal preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal (typically diamond or ZnSe) are clean.[9]

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical scan range is 4000–600 cm⁻¹. Co-adding 16 or 32 scans is common to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups. The expected absorption bands are detailed below. The region below 1400 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule as a whole.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| N-H (Amine) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium (two peaks) |

| C-H (Aromatic) | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O (Carboxylic Acid) | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| C=C (Aromatic) | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| C-O (Ether & Acid) | C-O Stretch | 1320 - 1210 | Strong |

| C-F (Trifluoromethoxy) | C-F Stretch | 1200 - 1000 | Strong (multiple bands) |

Trustworthiness Insight: The presence of a very broad O-H stretch overlapping with C-H stretches, a strong carbonyl (C=O) peak around 1700 cm⁻¹, and two distinct N-H peaks in the 3500-3300 cm⁻¹ region would provide high confidence in the compound's primary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Principle & Application: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules.[9] By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pharmaceutical development, NMR is indispensable for identity confirmation and impurity profiling.[9]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

This protocol outlines the steps for preparing a sample for analysis on a typical 400 MHz NMR spectrometer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the compound's solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the sample and its labile -NH₂ and -COOH protons will be observable.[3]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.[9]

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

Advanced Experiments (Optional): 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be run to confirm assignments.

-

Data Interpretation: Predicted NMR Spectra (in DMSO-d₆)

The predicted chemical shifts (δ) in parts per million (ppm) are based on established substituent effects on the benzene ring.

Predicted ¹H NMR Spectrum

| Proton(s) | Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 | ortho to -NH₂ | ~6.8 - 7.0 | d | 1H | Shielded by the electron-donating -NH₂ group. |

| H-6 | meta to -NH₂ | ~7.2 - 7.4 | d | 1H | Less shielded than H-5. |

| H-2 | ortho to -COOH | ~7.5 - 7.7 | s | 1H | Deshielded by the electron-withdrawing -COOH group. |

| -NH₂ | 4-position | ~5.0 - 6.0 | br s | 2H | Labile protons, broad signal. Position is concentration-dependent. |

| -COOH | 1-position | ~12.0 - 13.0 | br s | 1H | Highly deshielded acidic proton. |

Predicted ¹³C NMR Spectrum

| Carbon(s) | Position | Predicted δ (ppm) | Rationale |

| C-4 | Attached to -NH₂ | ~145 - 155 | Shielded by -NH₂. |

| C-3 | Attached to -OCF₃ | ~135 - 145 | Deshielded by electronegative -OCF₃. |

| C-1 | Attached to -COOH | ~130 - 135 | |

| C-5, C-6, C-2 | Aromatic CH | ~115 - 130 | Specific shifts depend on combined substituent effects. |

| -COOH | Carboxylic Acid | ~165 - 175 | Characteristic deshielded region for carbonyl carbons. |

| -OCF₃ | Trifluoromethoxy | ~120 (quartet) | Carbon is split by the three fluorine atoms (¹JCF coupling). |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single sharp peak.